Methyl 4-(4-chlorophenyl)-2-hydroxybenzoate
Description
Methyl 4-(4-chlorophenyl)-2-hydroxybenzoate is an aromatic ester featuring a hydroxybenzoate backbone substituted with a 4-chlorophenyl group at the 4-position and a methyl ester at the carboxylate group. Such esters are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their tunable electronic and steric properties imparted by substituents.
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14(17)12-7-4-10(8-13(12)16)9-2-5-11(15)6-3-9/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEUNMMYMNCZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chlorophenyl)-2-hydroxybenzoate typically involves the esterification of 4-(4-chlorophenyl)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorophenyl)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-chlorophenyl)-2-hydroxybenzoic acid or 4-(4-chlorophenyl)-2-ketobenzoic acid.
Reduction: 4-(4-chlorophenyl)-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-chlorophenyl)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 4-(4-chlorophenyl)-2-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chlorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural analogs and their distinguishing features:
Key Observations:
- Electronic Effects: Electron-withdrawing groups (Cl, F) increase electrophilicity of the aromatic ring, influencing reactivity in substitution reactions. For example, methyl 4-chloro-2-fluorobenzoate exhibits dual halogen effects, enhancing stability and directing further functionalization .
- Hydrogen Bonding: The presence of hydroxy (–OH) and ester (–COOCH₃) groups facilitates intra- and intermolecular hydrogen bonding, as seen in the crystal structures of methyl 4-benzyloxy-2-hydroxybenzoate (dihedral angle: 67.18° between benzene rings) and 2-(4-chlorophenyl)-2-oxoethyl 4-hydroxybenzoate .
- Biological Activity: Amino-substituted analogs (e.g., compound 8 from ) may exhibit enhanced bioactivity due to improved solubility or target interaction, whereas halogenated derivatives are often explored for antimicrobial or insecticidal properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
